TYK2 Degradation Efficiency: PROTAC TYK2 Degradation Agent1 Versus Lead CRBN-Recruiting Degrader TYD-68
PROTAC TYK2 degradation agent1 (degrader 37) achieves a TYK2 degradation DC50 of 14 nM in cellular assays, representing a first-in-class VHL-recruiting TYK2 degrader with validated subtype selectivity [1]. In direct cross-study comparison, the more recently developed CRBN-recruiting TYK2 PROTAC degrader TYD-68 (compound 15t) exhibits a DC50 of 0.42 nM—approximately 33-fold more potent on a concentration basis [2]. The two compounds recruit distinct E3 ligases (VHL versus CRBN), which may influence degradation kinetics, tissue-specific E3 ligase expression dependencies, and resistance profile emergence in different experimental systems.
| Evidence Dimension | TYK2 degradation potency (DC50) |
|---|---|
| Target Compound Data | 14 nM |
| Comparator Or Baseline | TYD-68 (compound 15t): 0.42 nM |
| Quantified Difference | TYD-68 is 33-fold more potent (lower DC50) in degradation assays; PROTAC TYK2 degradation agent1 requires approximately 33× higher concentration to achieve equivalent degradation extent |
| Conditions | Cellular degradation assays; PROTAC TYK2 degradation agent1 evaluated in Jurkat cells (1 μM, 6 h) [1]; TYD-68 evaluated in cellular TYK2 degradation assays [2] |
Why This Matters
Selection between these compounds should be driven by whether the experimental objective prioritizes maximal degradation depth (favoring TYD-68) or requires VHL-dependent degradation for specific mechanistic studies of E3 ligase biology or tissue context.
- [1] Kato JY, Korenaga S, Iwakura M. Discovery of a potent and subtype-selective TYK2 degrader based on an allosteric TYK2 inhibitor. Bioorg Med Chem Lett. 2023;79:129083. View Source
- [2] Xiong S, Yang J, Yang M, et al. Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model. J Med Chem. 2025;68(7):7560-7578. View Source
